2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione
Description
Contextualizing the Chemical Compound within Contemporary Medicinal and Synthetic Chemistry Research
The compound 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione is a prime example of a molecule that merges two medicinally significant heterocyclic scaffolds: a piperidine (B6355638) ring and a 1,2-thiazinane-1,1-dione (a cyclic sulfonamide or sultam). The synthesis of such hybrid molecules represents a key area of contemporary research, aiming to explore novel regions of chemical space. researchgate.net The development of efficient synthetic routes to access saturated nitrogen heterocycles is crucial for advancing drug discovery programs. researchgate.net The creation of complex molecules from readily available building blocks is a primary focus of modern organic synthesis. organic-chemistry.org The specific linkage between the 3-position of the piperidine ring and the nitrogen atom of the sultam ring in 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione creates a unique three-dimensional structure that could be pivotal for its biological activity.
Overview of Sulfone-Containing Heterocycles in Chemical Biology
Sulfone-containing heterocycles, particularly cyclic sulfonamides (sultams), are recognized as important pharmacophores in drug discovery. nih.govacs.orgtandfonline.com The sulfone group is a rigid, polar functional group that can act as a hydrogen bond acceptor through its two oxygen atoms. nih.govresearchgate.net This feature allows it to form strong interactions with biological targets such as enzymes and receptors. While historically known for their antibacterial properties, recent research has demonstrated the potential of sultams in a variety of therapeutic areas, including as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov The incorporation of the sultam moiety into a larger molecule can significantly influence its pharmacokinetic properties, such as solubility and metabolic stability. acs.org The 1,2-thiazinane-1,1-dione ring system, a six-membered sultam, provides a stable and conformationally defined scaffold for the presentation of other functional groups. nih.gov
Structural Significance of Piperidine Moieties in Complex Organic Frameworks
The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural products. nih.govresearchgate.netencyclopedia.pub Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to optimize drug-like properties. nbinno.comenamine.net The saturated, sp³-rich nature of the piperidine ring allows it to adopt various chair and boat conformations, providing a defined three-dimensional geometry that can be crucial for binding to biological targets. nih.gov Piperidine-containing compounds are found in more than twenty classes of pharmaceuticals, highlighting their broad therapeutic relevance. encyclopedia.pub The incorporation of a piperidine moiety can improve a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. enamine.net
Research Gaps and Motivations for Investigating the Chemical Compound's Academic Profile
A significant research gap appears to exist specifically for the compound 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione, with limited to no direct mentions in readily accessible scientific literature. This lack of specific investigation, however, provides a strong motivation for its academic study. The unique combination of a well-established pharmacophore (piperidine) with a less-explored but promising scaffold (1,2-thiazinane-1,1-dione) presents an opportunity for the discovery of novel biological activities.
Key research questions that motivate the investigation of this compound include:
What are the most efficient synthetic routes to access this hybrid molecule and its derivatives?
What is the conformational behavior of the interconnected piperidine and sultam rings?
What is the in vitro biological activity profile of this compound across various assays (e.g., enzyme inhibition, receptor binding)?
How do modifications to the piperidine and sultam rings affect its structure-activity relationship (SAR)?
The exploration of such novel chemical entities is fundamental to advancing medicinal chemistry and potentially uncovering new therapeutic agents.
Illustrative Data
Due to the absence of specific experimental data for 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione in the surveyed literature, the following tables are presented as illustrative examples of the types of data that would be generated and analyzed during its academic investigation. The values are hypothetical and based on known properties of similar heterocyclic compounds.
Table 1: Hypothetical Physicochemical Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O₂S | Defines the elemental composition. |
| Molecular Weight | 216.30 g/mol | Influences diffusion and transport properties. |
| pKa (Piperidine N) | ~8.5 - 9.5 | Affects ionization state at physiological pH. |
| LogP | ~0.5 - 1.5 | Indicates lipophilicity and potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
Table 2: Representative Synthetic Approaches
| Reaction Type | Key Reagents | Potential Advantages |
|---|---|---|
| Nucleophilic Substitution | 3-halopiperidine, 1,2-thiazinane-1,1-dione | Straightforward, but may require harsh conditions. |
| Reductive Amination | Piperidin-3-one, amino-sulfonamide precursor | Milder conditions, but requires precursor synthesis. |
Structure
3D Structure
Properties
CAS No. |
1596702-44-1 |
|---|---|
Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-piperidin-3-ylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-2-1-6-11(14)9-4-3-5-10-8-9/h9-10H,1-8H2 |
InChI Key |
VTKYPBBSJMYKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2CCCNC2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Chemical Compound
Retrosynthetic Analysis of the 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione Scaffold
A retrosynthetic approach is fundamental to devising logical and efficient synthetic routes. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials.
The most logical primary disconnection for the 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione scaffold is the nitrogen-nitrogen (N-N) bond is incorrect, it is a nitrogen-carbon bond. A more strategic disconnection is the nitrogen-carbon bond (N-C) linking the piperidine (B6355638) ring to the thiazinane ring. This leads to two primary synthons: a piperidin-3-yl cation (or an equivalent electrophilic species) and a 1,2-thiazinane-1,1-dione anion (a deprotonated sultam).
This primary disconnection suggests two main forward-synthetic strategies:
Strategy A: Alkylation of the Sultam. This involves the formation of the N-C bond by reacting an existing 1,2-thiazinane-1,1-dione with a 3-substituted piperidine carrying a suitable leaving group.
Strategy B: Formation of the Sultam Ring on a Piperidine Precursor. This approach involves starting with a 3-aminopiperidine derivative and building the thiazinane ring onto it.
Further disconnections of the individual rings are then considered:
1,2-Thiazinane-1,1-dione: The cyclic sulfamide (B24259) structure can be disconnected across the N-S and C-S bonds. A common synthetic route involves the intramolecular cyclization of a linear precursor, such as a γ-aminoalkanesulfonamide or a γ-haloalkanesulfonamide. nih.gov This makes the key bond formation the intramolecular N-S linkage.
Piperidin-3-yl moiety: This can be disconnected to simpler acyclic precursors or derived from functionalization of a pyridine (B92270) ring. Key bond formations often involve C-C or C-N bond-forming reactions to build the ring or introduce substituents.
The target molecule possesses a stereocenter at the C3 position of the piperidine ring. Therefore, controlling the stereochemistry at this center is a critical aspect of any synthetic plan.
Piperidine Ring: Achieving stereochemical control in 3-substituted piperidines is a well-explored area of organic synthesis. nih.gov Key strategies include:
Asymmetric Hydrogenation: The reduction of a corresponding 3-substituted pyridine precursor using chiral catalysts (e.g., Rhodium or Iridium complexes with chiral ligands) can provide enantiomerically enriched piperidines.
Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as amino acids, to construct the piperidine ring.
Diastereoselective Reactions: Nucleophilic addition to N-acylated pyridinium (B92312) salts or dihydropyridones, where a chiral auxiliary on the nitrogen atom directs the stereochemical outcome of the addition. researchgate.netacs.org
Thiazinane Ring: The parent 1,2-thiazinane-1,1-dione ring is achiral. However, if substituted precursors are used to construct this ring, new stereocenters could be formed. The stereochemistry of the cyclization step, often proceeding via an intramolecular nucleophilic substitution, would be governed by the stereocenters already present in the linear precursor. Diastereoselective cyclizations of chiral amino-halides or amino-alcohols are known methods for constructing stereodefined sultams. nih.gov
Development of Novel Synthetic Routes to the Core Structure
Based on the retrosynthetic analysis, several synthetic routes can be proposed. These routes focus on the efficient assembly of the two key heterocyclic components.
The formation of the 1,2-thiazinane-1,1-dione ring, a cyclic sulfamide, is a pivotal step. A common and effective method is the intramolecular cyclization of ω-amino or ω-halo sulfonamide precursors. For instance, the reaction of 4-aminobutan-1-ol or 4-chlorobutan-1-amine (B1590077) with a sulfonylating agent, followed by base-mediated cyclization, yields the desired sultam ring. nih.govsemanticscholar.org Intramolecular hydroamination of unsaturated sulfonamides has also been reported as a viable method.
A representative cyclization approach involves treating a γ-haloalkane sulfonamide with a base to induce intramolecular N-alkylation.
| Precursor | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|
| N-(4-chlorobutyl)methanesulfonamide | K₂CO₃ | DMF | ~75 | nih.gov |
| N-(4-bromobutyl)benzenesulfonamide | NaH | THF | ~80 | nih.gov |
| N-(pent-4-en-1-yl)sulfonamide (via aminohydroxylation) | K₂OsO₄·2H₂O | n-PrOH–H₂O | ~59 | mdpi.com |
This table presents illustrative data for the synthesis of N-substituted 1,2-thiazinane-1,1-dioxides based on analogous reactions reported in the literature.
Connecting the two heterocyclic rings can be approached in two primary ways, reflecting the strategies identified in the retrosynthetic analysis.
Route A: N-Alkylation of 1,2-Thiazinane-1,1-dione This route involves the reaction of the pre-formed sultam with an appropriately functionalized piperidine. The nitrogen atom of the sultam is nucleophilic after deprotonation with a suitable base. It can then displace a leaving group at the 3-position of a piperidine ring. The piperidine nitrogen would need to be protected (e.g., with a Boc or Cbz group) to prevent self-reaction.
Route B: Sultam Formation on a 3-Aminopiperidine Scaffold This arguably more direct route begins with a protected 3-aminopiperidine. The exocyclic amine is reacted with a bifunctional reagent like 4-chlorobutane-1-sulfonyl chloride. The first step forms a linear sulfonamide. Subsequent treatment with a base would induce an intramolecular cyclization via nucleophilic substitution of the chloride, forming the thiazinane ring directly onto the piperidine nitrogen.
| Piperidine Precursor | Coupling Partner | Conditions | Product Type | Ref |
|---|---|---|---|---|
| N-Boc-3-hydroxypiperidine | 1,2-Thiazinane-1,1-dione | 1. Mitsunobu reaction (DIAD, PPh₃) | N-C bond formation | nih.gov |
| N-Boc-3-aminopiperidine | 4-chlorobutane-1-sulfonyl chloride | 1. Et₃N, CH₂Cl₂; 2. NaH, DMF | Sultam ring formation | nih.gov |
| 1,2-Thiazinane-1,1-dione | N-Boc-3-iodopiperidine | CuI, diamine ligand, Cs₂CO₃ | N-C bond formation (Ullmann) | acs.orgrsc.org |
This table illustrates potential coupling strategies and conditions based on established C-N bond-forming reactions.
Modern synthetic chemistry often seeks to maximize efficiency through multi-component reactions (MCRs) and cascade processes, where multiple bonds are formed in a single operation. taylorfrancis.com While a specific MCR for the target molecule is not reported, a hypothetical approach could be envisioned.
Multi-Component Reactions (MCRs): An MCR approach could potentially construct a highly functionalized piperidine ring, which is then elaborated to the final product. For example, a pseudo five-component reaction of an aromatic aldehyde, an amine, and an acetoacetate (B1235776) derivative is known to produce substituted piperidines. researchgate.net A custom-designed MCR could involve a component containing a masked sulfonamide that could be later cyclized.
Cascade Processes: A cascade reaction could be designed to form one ring and simultaneously install the necessary functionality to initiate the formation of the second ring. For instance, a Michael addition of an amine to an unsaturated sulfonate ester could be followed by an intramolecular reaction sequence. An appropriately designed dienyl sulfonate could undergo a tandem conjugate addition/intramolecular N-alkylation sequence to build the core structure in a highly efficient manner.
Catalytic Approaches to Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The construction of the 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione scaffold can be envisioned through several catalytic pathways for the formation of both the thiazinane and piperidine rings.
Transition Metal Catalysis:
Transition metal catalysts are powerful tools for the formation of C-N and C-C bonds, which are crucial for the synthesis of the target molecule.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. A plausible approach to the thiazinane ring could involve an intramolecular N-arylation or N-alkylation. For instance, a suitably functionalized precursor containing a sulfonamide and a leaving group on the alkyl chain could undergo intramolecular cyclization. While direct application to the target molecule is not extensively documented, the synthesis of related cyclic sulfonamides has been achieved through palladium-catalyzed processes. researchgate.net
Rhodium-Catalyzed C-H Amination: Rhodium catalysts are known to facilitate intramolecular C-H amination, providing a direct route to N-heterocycles. A linear precursor containing a sulfonamide could be cyclized through the insertion of a rhodium nitrenoid into a C-H bond. This method offers high atom economy and can be rendered enantioselective.
Copper-Catalyzed Cyclization: Copper-catalyzed reactions represent a cost-effective alternative for C-N bond formation. Intramolecular cyclization of amino-halides or amino-alcohols are common strategies for the synthesis of 1,2-thiazinane-1,1-dioxide derivatives. nih.govsemanticscholar.org
Organocatalysis:
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.
Proline-Catalyzed Reactions: Proline and its derivatives are effective organocatalysts for a variety of transformations, including asymmetric Mannich and Michael reactions. These reactions can be employed to construct the piperidine ring with high stereocontrol. nih.gov A domino Michael addition/aminalization process catalyzed by a prolinol derivative can lead to polysubstituted piperidines. nih.gov
Cinchona Alkaloid-Catalyzed Cycloadditions: Chiral tertiary amines, such as cinchona alkaloids, can catalyze the [2+2] cycloaddition of sulfonyl chlorides with imines to produce highly strained β-sultams. organic-chemistry.org While the target molecule contains a six-membered sultam, similar principles could be adapted for its synthesis.
Table 1: Overview of Potential Catalytic Approaches
| Catalytic System | Reaction Type | Application in Synthesis | Potential Advantages |
| Palladium Complexes | Intramolecular N-alkylation | Formation of the thiazinane ring | High functional group tolerance |
| Rhodium Complexes | Intramolecular C-H Amination | Formation of the thiazinane ring | High atom economy, potential for asymmetry |
| Copper Complexes | Intramolecular Cyclization | Formation of the thiazinane ring | Cost-effective, robust |
| Proline Derivatives | Asymmetric Mannich/Michael | Stereoselective synthesis of the piperidine ring | Metal-free, high enantioselectivity |
| Cinchona Alkaloids | Asymmetric Cycloaddition | Formation of the sultam ring | Enantioselective, metal-free |
Preparation of Structurally Diverse Analogs and Derivatives
The generation of a library of analogs and derivatives of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione is essential for structure-activity relationship (SAR) studies in drug discovery. This can be achieved by modifying the piperidine ring, derivatizing the thiazinane system, or synthesizing isomeric and conformationally constrained analogs.
The piperidine moiety offers several sites for chemical modification.
N-Substitution: The secondary amine of the piperidine ring is a prime site for derivatization. Standard reactions such as N-alkylation, N-acylation, and reductive amination can be used to introduce a wide variety of substituents. tandfonline.com These modifications can significantly impact the compound's physicochemical properties and biological activity.
Ring Functionalization: The carbon framework of the piperidine ring can also be functionalized. Direct C-H functionalization of piperidines, although challenging, is an emerging area. nih.govresearchgate.net More traditional approaches involve the use of pre-functionalized piperidine precursors in the synthesis.
Table 2: Examples of Piperidine Ring Modifications
| Modification Type | Reagents and Conditions | Resulting Derivative |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | N-Alkyl piperidine derivative |
| N-Acylation | Acyl chloride or anhydride, base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | N-Acyl piperidine derivative |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine derivative |
| C-H Functionalization | Rhodium catalyst, diazo compound | C-substituted piperidine derivative |
The thiazinane-1,1-dione (sultam) ring also presents opportunities for derivatization.
N-Alkylation/Acylation: The nitrogen atom of the sultam ring can be functionalized, for instance, through alkylation with alkyl halides in the presence of a base. semanticscholar.org
C-Alkylation/Acylation: The carbon atoms of the sultam ring, particularly those adjacent to the sulfonyl group, can be deprotonated with a strong base and subsequently reacted with electrophiles to introduce substituents.
The synthesis of isomeric and conformationally constrained analogs can provide valuable insights into the spatial requirements for biological activity.
Isomeric Analogs: Isomers of the target compound, such as those with the thiazinane moiety attached to the 2- or 4-position of the piperidine ring, can be synthesized using appropriately substituted piperidine precursors.
Conformationally Constrained Analogs: The flexibility of the piperidine and thiazinane rings can be restricted by introducing conformational locks. This can be achieved by creating bicyclic or spirocyclic structures. researchgate.netacs.org For example, bridging the piperidine ring or fusing it with another ring system can lead to conformationally rigid analogs. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies of the Chemical Compound
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. For 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione, analysis via electrospray ionization (ESI) in positive ion mode would yield a protonated molecular ion [M+H]⁺. The high accuracy of the mass measurement allows for the confident confirmation of the molecular formula, C₉H₁₈N₂O₂S.
The theoretical exact mass of the [M+H]⁺ ion is calculated to be 219.1162 Da. An experimental value closely matching this theoretical mass would confirm the elemental composition.
Fragment analysis through tandem mass spectrometry (MS/MS) provides critical information about the molecule's structural components. The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the sulfonamide bond, the piperidine (B6355638) ring, and the thiazinane ring. A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides. nih.govnih.gov Other significant fragments would arise from the cleavage of the N-C bond connecting the two heterocyclic rings and subsequent ring-opening reactions of the piperidine and thiazinane moieties.
Table 1: Predicted HRMS Data and Fragment Analysis for 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione
| Ion | Calculated m/z | Proposed Structure/Fragment |
| [M+H]⁺ | 219.1162 | C₉H₁₉N₂O₂S⁺ |
| [M+H-SO₂]⁺ | 155.1441 | C₉H₁₉N₂⁺ |
| [C₅H₁₀N]⁺ | 84.0808 | Piperidine fragment |
| [C₄H₉NO₂S]⁺ | 135.0376 | Thiazinane-1,1-dione fragment |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into connectivity and stereochemistry.
¹H, ¹³C, ¹⁵N NMR for Structural Assignment and Connectivity
The ¹H NMR spectrum is expected to show a series of multiplets corresponding to the diastereotopic methylene (B1212753) protons of the two saturated rings. The chemical shifts are influenced by the proximity of the electronegative nitrogen and sulfonyl groups. The proton at the chiral center (C3 of the piperidine ring) would likely appear as a complex multiplet.
The ¹³C NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of carbons adjacent to nitrogen atoms are typically found in the 40-60 ppm range. rsc.org
¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms. The sulfonamide nitrogen is expected to be significantly deshielded compared to the secondary amine nitrogen in the piperidine ring. science-and-fun.de
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position (Piperidine) | Predicted δ ¹³C | Predicted δ ¹H (Multiplicity, J in Hz) |
| 2 | ~48.5 | ~3.05 (m), ~2.60 (m) |
| 3 | ~55.2 | ~3.20 (m) |
| 4 | ~28.1 | ~1.85 (m), ~1.65 (m) |
| 5 | ~24.5 | ~1.75 (m), ~1.55 (m) |
| 6 | ~46.0 | ~2.95 (m), ~2.50 (m) |
| Position (Thiazinane) | Predicted δ ¹³C | Predicted δ ¹H (Multiplicity, J in Hz) |
| 3 | ~45.8 | ~3.30 (t, J=6.0) |
| 4 | ~25.3 | ~2.10 (m) |
| 5 | ~22.7 | ~1.90 (m) |
| 6 | ~50.1 | ~3.15 (t, J=6.0) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidation of Complex Spin Systems and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. sdsu.edu It would be used to trace the connectivity of protons around the piperidine ring and separately, the thiazinane ring. For example, the proton at C3 of the piperidine ring would show correlations to the protons at C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their attached, and already assigned, protons. pressbooks.pub
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. NOESY correlations between protons on the piperidine and thiazinane rings would help define their relative orientation. For the chiral center at C3, NOESY can help determine the relative configuration of substituents, for instance, by observing correlations between the proton at C3 and other protons within the piperidine ring to establish its axial or equatorial position.
Solid-State NMR for Polymorph Characterization
While solution NMR provides data on the averaged molecular structure, solid-state NMR (ssNMR) gives information about the molecule in its crystalline form. jeol.com Different crystalline forms, or polymorphs, can have distinct physical properties. ssNMR, particularly ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning), can differentiate between polymorphs because the chemical shifts of atoms are sensitive to the local electronic environment, which is influenced by the crystal packing. researchgate.net Even if the solution NMR spectra of two polymorphs are identical, their ssNMR spectra will show differences in chemical shifts and peak multiplicities, providing a unique fingerprint for each solid form.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The sulfonamide group has very strong and characteristic absorption bands.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically appearing around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the secondary amine in the piperidine ring would be observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the methylene groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also visible, Raman is often more sensitive to the symmetric vibrations of the carbon skeleton. The S-N bond stretch would also be observable. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (Piperidine) | 3350 (broad) | Weak |
| C-H Stretch | 2940, 2860 (strong) | 2940, 2860 (strong) |
| S=O Asymmetric Stretch | 1340 (very strong) | 1340 (weak) |
| S=O Symmetric Stretch | 1160 (very strong) | 1160 (strong) |
| S-N Stretch | ~900 (medium) | ~900 (medium) |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive structural information, yielding a three-dimensional model of the molecule as it exists in the crystal lattice. This technique would unambiguously confirm the connectivity established by NMR and MS.
Furthermore, X-ray analysis would determine the precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of both the piperidine and thiazinane rings, which are expected to adopt chair-like geometries. iucr.org For this chiral molecule, crystallographic analysis on a single crystal of an enantiomerically pure sample would determine the absolute stereochemistry (R or S) at the C3 position of the piperidine ring.
The crystal packing analysis reveals the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds. researchgate.net The secondary amine N-H group of the piperidine ring can act as a hydrogen bond donor, while the sulfonyl oxygen atoms are strong hydrogen bond acceptors, likely leading to the formation of extensive hydrogen-bonding networks in the solid state. acs.orgresearchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination and Conformation
Following a comprehensive review of scientific literature and spectroscopic databases, no specific experimental or theoretical data could be found for the chiroptical properties of the chemical compound 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione.
The search for information regarding the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), for the determination of enantiomeric excess or the conformational analysis of this particular molecule did not yield any published research. Consequently, data tables and detailed research findings on its specific ECD spectra, relationship between stereochemistry and chiroptical response, or computational conformational studies correlated with ECD are not available.
General principles of chiroptical spectroscopy suggest that as a chiral molecule, 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione would be expected to exhibit a characteristic ECD spectrum. This spectrum could, in principle, be used to:
Determine Enantiomeric Excess (ee): By comparing the ECD signal intensity of a sample to that of a pure enantiomer, the enantiomeric excess could be quantified.
However, without experimental data or computational studies specific to 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione, any discussion of its chiroptical properties remains purely hypothetical. There are no research findings to populate data tables or to detail the specific application of these techniques to this compound.
Computational Chemistry and Molecular Modeling of the Chemical Compound
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic structure and energetic properties of a molecule from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure (e.g., HOMO-LUMO orbitals)
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. A DFT study on 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy structure on the potential energy surface.
Electronic Structure Analysis: Calculating the distribution of electrons within the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and electronic stability of the molecule.
No specific DFT data for 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione was found in the searched literature.
Ab Initio Methods for High-Accuracy Energetics and Spectroscopy
Ab initio methods are based directly on quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for:
Energetics: Precise calculation of the molecule's total energy, which is fundamental for determining stability and reaction thermodynamics.
Spectroscopy: Predicting spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic excitation energies (UV-Vis spectra), which can be compared with experimental data for structural validation.
Specific high-accuracy energetic and spectroscopic data from ab initio calculations for this compound are not available in existing research.
Conformational Analysis and Energy Landscapes of the Chemical Compound
The presence of two saturated rings (piperidine and thiazinane) suggests that 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione can exist in multiple conformations. A computational conformational analysis would:
Identify various stable conformers (e.g., chair, boat, twist-boat forms of the rings).
Calculate the relative energies of these conformers to determine their population at a given temperature.
Map the potential energy surface to understand the energy barriers for interconversion between different conformations.
A detailed conformational analysis and the corresponding energy landscape for this specific molecule have not been reported.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its dynamic properties.
Conformational Sampling and Flexibility of the Chemical Compound
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. For 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione, an MD simulation would:
Explore the accessible conformational space, providing a more comprehensive picture of its flexibility than static quantum chemical calculations.
Identify the preferred conformations and the dynamics of transitions between them. This is crucial for understanding how the molecule's shape fluctuates under physiological conditions.
No studies detailing the conformational sampling and flexibility of this compound through molecular dynamics were identified.
Solvent Effects on Molecular Conformation and Dynamics
The surrounding environment, particularly the solvent, can significantly influence a molecule's structure and behavior. MD simulations are particularly well-suited for studying these effects by:
Explicitly including solvent molecules (e.g., water) in the simulation box.
Analyzing how solvent interactions affect the conformational preferences and dynamics of the solute molecule.
Investigating the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent.
Research on the specific effects of solvents on the conformation and dynamics of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione is currently unavailable.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is crucial in drug discovery for understanding how a ligand, such as 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione, might interact with a biological target at the atomic level. nih.gov
Identification of Potential Binding Sites and Interaction Modes with Theoretical Targets
To investigate the potential biological activity of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione, molecular docking simulations would be performed against a panel of selected protein targets. The identification of these targets would be based on the structural similarity of the compound to known ligands or through computational target prediction algorithms.
The process involves preparing the three-dimensional structure of the ligand and the target protein. springernature.com The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov A scoring function is used to rank the poses based on their predicted binding affinity.
The analysis of the top-ranked docking poses would reveal the most likely binding modes. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein would be identified. For instance, the piperidine (B6355638) ring and the thiazinane dioxide moiety of the compound could participate in various interactions.
Illustrative Data Table: Predicted Interactions of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (Donor) | 2.8 |
| LYS 72 | Hydrogen Bond (Acceptor) | 3.1 |
| VAL 57 | Hydrophobic | 3.9 |
| LEU 128 | Hydrophobic | 4.2 |
| GLU 91 | Electrostatic | 4.5 |
This table is a hypothetical representation of potential interactions and is not based on experimental data.
Assessment of Binding Affinities and Energetics (e.g., MM/GBSA)
Following molecular docking, more rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach can be employed to refine the prediction of binding affinities. nih.govnih.gov This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. tandfonline.com
The MM/GBSA calculation provides a more accurate estimation of the binding free energy (ΔG_bind) by considering contributions from van der Waals forces, electrostatic interactions, and solvation energies. nih.gov A more negative ΔG_bind value indicates a stronger and more favorable interaction between the ligand and the protein.
Illustrative Data Table: Calculated Binding Energetics for 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione with a Hypothetical Target
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -28.3 |
| Solvation Energy | 35.1 |
| Binding Free Energy (ΔG_bind) | -38.9 |
This table presents hypothetical energy values for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding the link between a molecule's chemical structure and its biological activity or properties. ncsu.edulongdom.orgwikipedia.org These methods use computational and statistical techniques to develop predictive models. nih.govprotoqsar.com
Derivation of Molecular Descriptors for the Chemical Compound and its Analogs
The first step in a QSAR study is the calculation of molecular descriptors. nih.govneovarsity.org These are numerical values that describe the physicochemical and structural properties of a molecule. ucsb.edu For 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione and a set of its structural analogs, a wide range of descriptors would be calculated. These can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity, etc.
3D Descriptors: Molecular shape, surface area, volume, etc.
Illustrative Data Table: Selected Molecular Descriptors for 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione
| Descriptor | Value |
| Molecular Weight | 220.31 g/mol |
| LogP (octanol-water partition coefficient) | 0.85 |
| Topological Polar Surface Area (TPSA) | 64.8 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Rotatable Bonds | 2 |
These values are calculated from the chemical structure and are for illustrative purposes.
Development of Predictive Models for Structure-Property/Activity Relationships (focused on non-clinical aspects)
Once the descriptors are calculated for a series of compounds, a QSAR model can be developed to correlate these descriptors with a particular property of interest (e.g., solubility, membrane permeability). wikipedia.org Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the model. neovarsity.org
The resulting QSAR model is a mathematical equation that can be used to predict the property of new, unsynthesized compounds based solely on their chemical structure. jetir.org This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and further testing, thereby accelerating the discovery process. jocpr.com The model's predictive power is rigorously assessed through internal and external validation techniques. protoqsar.com
For non-clinical aspects, a QSAR model could be developed to predict properties like aqueous solubility or permeability, which are important for a compound's potential as a research tool.
Investigation of Molecular Interactions and Biological Mechanisms of the Chemical Compound Preclinical, in Vitro
Target Identification and Deconvolution Strategies
The initial step in characterizing a new compound is often to identify its biological target(s). This can be approached through several strategic methodologies.
Chemical Proteomics Approaches (e.g., Affinity-Based Probes)
Chemical proteomics is a powerful tool for target identification. This approach would typically involve synthesizing a derivative of 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione that incorporates a reactive group or a tag. This modified compound, or probe, could then be used in cell lysates or living cells to covalently label its binding partners. The labeled proteins would subsequently be identified using mass spectrometry. This method allows for an unbiased identification of the molecular targets in a complex biological system.
Phenotypic Screening with Subsequent Target Validation in Model Systems
Alternatively, a compound can be initially identified through phenotypic screening, where it elicits a desirable change in a cell-based or organismal model without prior knowledge of its target. If This compound were identified in such a screen, the subsequent challenge would be to deconvolute the mechanism leading to the observed phenotype. This process, known as target validation, involves a range of techniques to confirm that the identified target is responsible for the compound's biological effects.
Genetic Interaction Mapping for Mechanistic Insights
Genetic interaction mapping provides another avenue for understanding a compound's mechanism of action. By observing how the sensitivity to a compound is altered in cells with specific gene knockouts or knockdowns, researchers can infer the compound's target pathway. For instance, if a cell line with a mutation in a particular enzyme becomes more or less sensitive to This compound , it would suggest that the enzyme or its pathway is involved in the compound's activity.
Mechanistic Studies at the Molecular and Cellular Level
Once a target is identified, the next step is to conduct detailed mechanistic studies to understand the nature of the interaction.
Enzyme Inhibition/Activation Kinetics (e.g., IC50, Ki determination)
If the identified target of This compound were an enzyme, a series of kinetic assays would be performed. These experiments would determine whether the compound inhibits or activates the enzyme and would quantify its potency. Key parameters measured include the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%, and the inhibition constant (Ki), which provides a measure of the compound's binding affinity to the enzyme.
Receptor Binding Assays (e.g., Kd determination, competition binding)
If the target were a receptor, radioligand binding assays would be employed to characterize the interaction. These assays measure the affinity of the compound for the receptor, typically expressed as the dissociation constant (Kd). Competition binding assays, where the compound's ability to displace a known radiolabeled ligand is measured, can also be used to determine its binding affinity (expressed as Ki). These studies are crucial for understanding the compound's selectivity for different receptor subtypes.
As no specific data for This compound is available, the data tables for the aforementioned parameters cannot be provided. The scientific community relies on the publication of such preclinical data to advance the understanding and potential therapeutic application of novel chemical compounds.
Cellular Pathway Modulation and Signaling Cascade Analysis
There is currently no publicly available research detailing the effects of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione on cellular pathways or signaling cascades. Methodologies such as Western Blot, which is used to detect specific protein expression, quantitative PCR (qPCR) for measuring gene expression, and reporter assays for assessing transcriptional activity, have not been reported in the context of this compound.
Investigations of Subcellular Localization and Compartmentalization
Information regarding the subcellular distribution of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione is not available in the current body of scientific literature. Studies to determine its accumulation in specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum have not been published.
Interactions with Biological Macromolecules
DNA/RNA Binding Studies
There are no specific studies available that have investigated the potential for 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione to bind to DNA or RNA. Such studies are crucial for understanding any potential genotoxic effects or mechanisms of action involving the regulation of gene expression.
Lipid Membrane Interactions and Permeability (in vitro models)
While direct studies on the interaction of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione with lipid membranes are not available, research on related thiazine (B8601807) and benzothiadiazine derivatives provides some context. For instance, various 1,3-thiazine derivatives have been shown to affect the properties of lipid bilayers. nih.govfrontiersin.orgnih.gov Studies on non-steroidal anti-inflammatory 1,2-thiazine derivatives have demonstrated their ability to perturb lipid membranes by lowering the main phase transition temperature and increasing the mean area per phospholipid molecule. frontiersin.orgnih.gov Furthermore, some benzothiadiazine derivatives have shown a strong affinity for the cell membrane interface in molecular dynamics simulations. mdpi.com These findings suggest that the thiazine and piperidine (B6355638) moieties of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione could potentially interact with lipid membranes, but experimental data for this specific compound is required for confirmation.
Structure Activity Relationship Sar and Ligand Design Principles of the Chemical Compound
Systematic Modification of the Chemical Compound's Scaffold
A systematic approach to modifying the 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione scaffold allows for a detailed investigation into how each component contributes to molecular interactions. By altering the piperidine (B6355638) ring, the sultam system, and their spatial relationship, a comprehensive SAR profile can be established.
The piperidine ring is a versatile scaffold whose properties can be finely tuned through substitution. thieme-connect.com In the context of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione, the piperidine nitrogen is basic and likely to be protonated at physiological pH, making it a key site for potential ionic or hydrogen bond interactions with a biological target. nih.gov Substitutions at various positions on the piperidine ring can modulate its basicity, lipophilicity, and steric profile, thereby influencing binding affinity and selectivity. nih.govrsc.org
For instance, adding small, electron-withdrawing groups like fluorine to the ring can lower the pKa of the piperidine nitrogen, which may be advantageous if a neutral amine is preferred for crossing cell membranes or for specific interactions within a binding pocket. Conversely, small alkyl groups can introduce favorable van der Waals interactions in hydrophobic pockets. The position of the substituent is also critical; studies on other piperidine-containing molecules have shown that para-substitution is often preferable to meta-substitution for enhancing certain biological activities. nih.govacs.org
The hypothetical impact of various substitutions on the piperidine ring's affinity for a target protein is illustrated in the following table.
| Compound ID | Substitution (R) on Piperidine Ring | Position | Hypothetical Ki (nM) | Rationale for Change in Affinity |
|---|---|---|---|---|
| 1 (Parent) | -H | - | 150 | Baseline affinity of the unsubstituted scaffold. |
| 2 | 4-Fluoro | para | 85 | Introduction of a polar contact point or favorable electronic effects. |
| 3 | 4-Methyl | para | 110 | Favorable hydrophobic interaction in a corresponding pocket. |
| 4 | 4-Hydroxy | para | 70 | Addition of a hydrogen bond donor/acceptor enhances binding. nih.gov |
| 5 | 3-Methyl | meta | 250 | Potential steric clash or suboptimal positioning. |
The 1,2-thiazinane-1,1-dione moiety, a six-membered sultam, is a critical component for molecular recognition. nih.gov The sulfonamide group (-SO₂NH-) is a "molecular chimera," capable of forming hydrogen bonds through both the NH proton (donor) and the two sulfonyl oxygens (acceptors). nih.gov This dual nature allows it to engage in robust interactions with protein active sites, often acting as a "hinge-binding" motif. nih.gov The sulfonyl group is also highly polar and can serve as a bioisosteric replacement for other groups like carboxylates or phosphates.
The structural rigidity and defined geometry of the cyclic sultam pre-organize these hydrogen bonding features in space, which can lead to higher binding affinity compared to more flexible acyclic sulfonamides. nih.gov The importance of this moiety can be probed by synthesizing analogs where the ring is altered or the functional groups are removed.
| Compound ID | Structural Modification | Hypothetical Ki (nM) | Rationale |
|---|---|---|---|
| 1 (Parent) | Thiazinane-1,1-dione | 150 | Baseline affinity with intact sultam ring. |
| 6 | Acyclic sulfonamide analog | >1000 | Loss of conformational rigidity leads to a high entropic penalty upon binding. |
| 7 | N-Methylated sultam | >5000 | Removal of the crucial N-H hydrogen bond donor functionality abrogates a key interaction. |
| 8 | Ring-contracted analog (isothiazolidine-1,1-dione) | 450 | Altered geometry of H-bond acceptors leads to suboptimal interaction with the target. |
In 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione, the "linker" is the direct covalent bond between the piperidine C3 carbon and the sultam nitrogen. The most significant factor in this region is the stereochemistry at the C3 position of the piperidine ring. This chiral center dictates the three-dimensional arrangement of the two ring systems relative to each other. The (R)- and (S)-enantiomers will present the pharmacophoric elements of the piperidine and sultam rings in different spatial orientations.
This conformational constraint is critical for ligand design, as biological targets are chiral and will almost invariably display differential affinity for one enantiomer over the other. An enantiomer that correctly orients the key binding groups (e.g., the piperidine nitrogen and the sultam NH) to complement the target's active site will exhibit significantly higher potency. Therefore, stereocontrolled synthesis and separation of the individual enantiomers are essential steps in optimizing ligands based on this scaffold.
Identification of Pharmacophoric Features
Based on the structural analysis, a hypothetical pharmacophore model for ligands derived from this scaffold can be proposed. The key features essential for biological activity likely include:
A Basic Amine: The nitrogen atom of the piperidine ring, which acts as a hydrogen bond acceptor or engages in an ionic interaction when protonated.
A Hydrogen Bond Donor: The N-H group of the sultam ring.
Two Hydrogen Bond Acceptors: The two sulfonyl oxygen atoms of the sultam ring.
Hydrophobic/Steric Volumes: Defined by the hydrocarbon backbone of the piperidine and thiazinane rings.
A Defined 3D Geometry: A specific spatial relationship between the above features, dictated by the stereochemistry at the piperidine C3 position.
This model suggests that any advanced analog must preserve these core features in the correct orientation to maintain or improve activity.
Rational Design and Synthesis of Advanced Analogs (non-clinical)
Guided by the SAR principles and the proposed pharmacophore model, advanced analogs can be rationally designed. The goal is to modulate properties such as potency, selectivity, or physicochemical characteristics. For example, if the target protein has a small hydrophobic pocket adjacent to the piperidine binding site, analogs with small alkyl or halogen substituents at the 4-position of the piperidine ring could be synthesized to engage in additional favorable interactions.
The synthesis of such analogs would logically proceed by coupling a suitably protected and substituted 3-aminopiperidine derivative with a precursor to the thiazinane-1,1-dione ring. The latter can often be formed via intramolecular cyclization of an appropriate amino-sulfonic acid derivative. Enantiomerically pure 3-aminopiperidines would be required to synthesize stereochemically defined final compounds.
Correlation of Structural Parameters with Mechanistic Outcomes (in vitro)
To validate the design principles, the synthesized analogs must be evaluated in relevant in vitro assays. By correlating structural parameters (e.g., substituent size, electronic properties, lipophilicity) with a measurable mechanistic outcome (e.g., IC₅₀ against an enzyme or Kᵢ for a receptor), a quantitative structure-activity relationship (QSAR) can be developed. researchgate.net This allows for a more refined understanding of the molecular interactions and provides a predictive model for designing next-generation compounds.
The table below presents a hypothetical correlation for a series of rationally designed analogs targeting a specific enzyme.
| Compound ID | Substituent (R) at Piperidine C4 | Hammett Constant (σp) | Calculated LogP | In Vitro Activity (IC50, nM) |
|---|---|---|---|---|
| 1 | -H | 0.00 | 1.2 | 150 |
| 4 | -OH | -0.37 | 0.8 | 70 |
| 9 | -OCH₃ | -0.27 | 1.4 | 95 |
| 10 | -Cl | 0.23 | 1.9 | 65 |
| 11 | -CF₃ | 0.54 | 2.4 | 40 |
The data in Table 3 hypothetically suggest that increasing the electron-withdrawing character (higher σp) and lipophilicity (higher cLogP) of the substituent at the 4-position leads to improved inhibitory potency. This quantitative correlation provides strong evidence for the presence of a hydrophobic pocket that also favors interactions with electron-poor aromatic systems, guiding future design efforts.
Preclinical Biotransformation of 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione Remains Uncharacterized in Publicly Available Literature
An extensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the preclinical biotransformation and metabolic pathways of the chemical compound this compound. Despite the importance of understanding a compound's metabolic fate in drug discovery and development, specific studies detailing its in vitro and in vivo metabolism are not presently available in the public domain.
The elucidation of a compound's metabolic stability, the identification of its biotransformation pathways, and the characterization of its metabolites are critical components of preclinical research. These studies, typically involving in vitro systems like liver microsomes and hepatocytes, provide foundational knowledge for predicting a drug candidate's pharmacokinetic profile and potential for drug-drug interactions. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental in identifying and quantifying metabolites formed through various enzymatic reactions. nih.gov
Furthermore, enzyme reaction phenotyping, which identifies the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for a compound's metabolism, is a key step in assessing the potential for genetic polymorphism-related variability in drug response and for predicting drug-drug interactions. labcorp.comresearchgate.net The synthesis of anticipated metabolites is also crucial for their use as analytical standards for definitive structural confirmation and for further pharmacological and toxicological evaluation. researchgate.net
A thorough understanding of the mechanistic details of metabolic transformations can provide valuable insights into the chemical liabilities of a compound and guide the design of new analogues with improved metabolic properties. nih.gov
However, for this compound, specific data pertaining to the following critical areas of preclinical metabolism research could not be located in the public scientific literature:
Preclinical Biotransformation and Metabolic Pathway Elucidation of the Chemical Compound in Vitro and Animal Studies
Advanced Analytical Method Development for Research Applications of the Chemical Compound
Quantitative Analysis of the Chemical Compound in Research Matrices
For the determination of the concentration of "2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione" in biological or other research matrices, methods with high sensitivity and selectivity are required to distinguish the analyte from complex sample components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of compounds in complex matrices due to its exceptional sensitivity and selectivity. nih.gov The method involves chromatographic separation by HPLC followed by detection using a tandem mass spectrometer.
In a typical LC-MS/MS workflow, the parent ion corresponding to the protonated molecule of "this compound" ([M+H]+) would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion would be monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity. researchgate.net The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantification.
A quantitative analytical method must be validated to ensure its reliability for research applications. Method validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and performing a linear regression analysis.
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.net
Table 3: Example Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
Structural Characterization of Impurities and Degradants in Research Samples
The identification and structural elucidation of impurities and degradants are critical for understanding the stability and purity of a research compound. Impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from the degradation of the compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis).
For a cyclic sulfonamide derivative like this compound, potential impurities could include isomers, unreacted starting materials, or products of side reactions. Degradants might result from the cleavage of the sulfonamide bond or modifications to the piperidine (B6355638) ring. The structural characterization of these trace-level substances requires a combination of chromatographic separation and spectroscopic detection.
Common Analytical Approaches:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating impurities and degradants from the main compound. nih.gov Method development would focus on optimizing the stationary phase, mobile phase composition, gradient elution, and detector wavelength to achieve the necessary resolution and sensitivity. nih.gov
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for the separated components. nih.gov High-resolution mass spectrometry (HRMS) can yield elemental composition, which is invaluable for identifying unknown structures.
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of selected ions to provide structural information. nih.gov The fragmentation pattern of an impurity or degradant can be compared to that of the parent compound to pinpoint the site of modification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities. While less sensitive than MS, it provides detailed information about the connectivity of atoms within a molecule.
Illustrative Data for Potential Impurities and Degradants:
The following table illustrates the type of data that would be generated during the characterization of potential impurities and degradants of a compound with the general structure of a piperidinyl-thiazinane derivative.
| Potential Impurity/Degradant | Potential Origin | Analytical Technique(s) for Characterization | Expected Mass Spectral Data (Illustrative) |
| Isomers of the parent compound | Synthesis | Chiral HPLC, LC-MS/MS, NMR | Same m/z as parent, different retention time, distinct NMR spectra |
| Unreacted starting materials | Synthesis | HPLC-UV, LC-MS | m/z corresponding to starting materials |
| Hydrolysis product (cleaved sulfonamide) | Degradation | LC-MS/MS | m/z corresponding to the opened ring structure |
| Oxidation product (e.g., N-oxide) | Degradation | LC-HRMS, NMR | m/z = parent + 16 Da |
This table is for illustrative purposes and shows the types of impurities and data that might be expected for a compound of this class.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures in research settings. ijnrd.org They provide a wealth of information, enabling both the separation and identification of multiple components in a single analytical run. researchgate.net
For a compound like this compound and its related substances, several hyphenated techniques are particularly relevant:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful and widely used hyphenated technique in pharmaceutical analysis. ajpaonline.com It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. iosrjournals.org LC-MS is suitable for analyzing polar and non-volatile compounds, which is characteristic of many sulfonamide derivatives. researchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is used for quantification and structural elucidation. nih.govusda.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. actascientific.com For a compound like the one , derivatization would likely be necessary to increase its volatility for GC analysis. iosrjournals.org This technique is particularly useful for identifying volatile organic impurities from the synthesis process.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR allows for the direct acquisition of NMR spectra of components as they elute from the HPLC column. This technique provides unambiguous structural information without the need for isolating each component, which is particularly useful for identifying unknown impurities and degradants. ajpaonline.com
Comparison of Hyphenated Techniques for Analysis:
The choice of a hyphenated technique depends on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity.
| Technique | Principle | Strengths | Limitations | Primary Application |
| LC-MS | Separates based on polarity, detects based on mass-to-charge ratio. ajpaonline.comiosrjournals.org | High sensitivity and selectivity; applicable to a wide range of compounds. nih.gov | Structural information from MS can be limited; matrix effects can suppress ionization. | Purity assessment, impurity identification, quantitative analysis. |
| GC-MS | Separates based on boiling point/volatility, detects based on mass-to-charge ratio. iosrjournals.orgactascientific.com | Excellent separation efficiency; extensive spectral libraries for identification. | Limited to volatile and thermally stable compounds; derivatization may be required. actascientific.com | Analysis of residual solvents and volatile impurities. |
| LC-NMR | Separates based on polarity, provides detailed structural information from NMR spectra. ajpaonline.com | Provides unambiguous structural elucidation. | Relatively low sensitivity compared to MS; requires higher concentrations of analytes. | Definitive identification of unknown impurities and degradants. |
This table provides a general comparison of common hyphenated techniques.
The development and application of these advanced analytical methods are crucial for building a comprehensive understanding of a new chemical entity like this compound, ensuring the quality and reliability of research data.
Emerging Research Directions and Future Perspectives for the Chemical Compound
Integration with Systems Biology Approaches
Should initial screenings reveal biological activity, the integration of systems biology approaches would be a critical next step in characterizing the mechanism of action of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione. Systems biology provides a holistic view of the molecular and cellular effects of a compound, moving beyond a single-target hypothesis. researchgate.net High-throughput technologies such as transcriptomics (gene expression profiling), proteomics (protein abundance), and metabolomics can generate vast datasets detailing the cellular response to the compound. researchgate.netnih.gov
By analyzing these datasets, researchers can construct network models to identify pathways and cellular processes that are significantly perturbed. researchgate.net This unbiased approach can help in identifying potential molecular targets or revealing off-target effects that might not be discovered through traditional methods. nih.gov For a novel compound with an unknown biological role, this strategy is invaluable for generating hypotheses about its function and prioritizing targets for further validation.
Application in Chemical Probe Development for Specific Biological Targets
The development of high-quality chemical probes is essential for dissecting complex biological processes. A chemical probe is a small molecule designed to interact with a specific protein target, enabling the study of that target's function in cells or organisms. The 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione scaffold possesses features that make it an attractive starting point for chemical probe development.
The piperidine (B6355638) ring is a well-established scaffold in drug design, valued for its ability to present substituents in defined three-dimensional orientations, which can enhance binding affinity and selectivity for a target protein. thieme-connect.comnih.govthieme-connect.com The sultam (1,2-thiazinane-1,1-dione) moiety provides a rigid, polar core that can participate in hydrogen bonding and other specific interactions within a protein's binding site. Through iterative chemical synthesis, the core scaffold could be optimized for high potency and selectivity against a specific biological target. Once an optimized ligand is identified, it can be further modified by attaching a reporter tag (e.g., a fluorophore, a biotin (B1667282) molecule, or a photo-crosslinking group) to create a functional chemical probe for use in techniques like cellular imaging, affinity purification, or target identification studies.
Potential for Development as a Tool Compound for Mechanistic Biology Studies
Closely related to chemical probes, tool compounds are selective and potent small molecules used to interrogate biological systems. If 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione or its derivatives are found to modulate a specific enzyme, receptor, or ion channel, they could serve as valuable tool compounds. For instance, a selective inhibitor could be used to elucidate the role of a particular kinase in a signaling cascade or to validate a protein as a potential drug target.
The broad range of biological activities reported for various nitrogen-sulfur heterocycles—including antimicrobial, anti-inflammatory, and anticancer effects—suggests that compounds containing these motifs can interact with a wide array of biological targets. openmedicinalchemistryjournal.comresearchgate.netnih.govnih.gov A well-characterized tool compound derived from this scaffold would allow researchers to dissect the physiological and pathological roles of its target with high temporal and spatial precision, providing insights that are often complementary to genetic methods like RNA interference or CRISPR.
Exploration of Novel Synthetic Methodologies for Related Scaffolds
The future utility of 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione and related molecules hinges on efficient and versatile synthetic routes. Research in this area would likely focus on developing novel methodologies for the construction and functionalization of both the piperidine and the 1,2-thiazinane-1,1-dione rings.
Modern strategies for piperidine synthesis often involve the hydrogenation of substituted pyridine (B92270) precursors or various intramolecular cyclization reactions. nih.govresearchgate.net For the 1,2-thiazinane-1,1-dioxide (sultam) ring, synthetic approaches include the cyclization of ω-amino halides or alcohols with sulfonyl chlorides. nih.govmdpi.com Key areas for innovation include the development of stereoselective syntheses to control the chirality of the piperidine ring, as stereochemistry is often critical for biological activity. thieme-connect.com Furthermore, creating methods that allow for the late-stage functionalization of the combined scaffold would be highly valuable, enabling the rapid generation of diverse compound libraries for biological screening. nih.gov
Table 1: Potential Research Applications and Relevant Structural Features
| Research Direction | Key Structural Feature(s) | Rationale |
|---|---|---|
| Systems Biology Target ID | Entire Scaffold | The unique combination of two distinct heterocycles may lead to novel biological activity profiles that can be deconvoluted using unbiased, system-wide approaches. |
| Chemical Probe Development | Piperidine Ring | Provides a versatile, three-dimensional scaffold that is easily functionalized for optimizing target affinity and attaching reporter tags. nih.gov |
| Mechanistic Biology Tool | 1,2-Thiazinane-1,1-dione | The rigid sultam core can confer specific, high-affinity interactions with a biological target, enabling its use as a selective modulator of protein function. |
| Novel Synthetic Methods | Piperidine & Thiazinane Rings | The development of stereocontrolled and efficient synthetic routes is crucial for accessing analogs and fully exploring the chemical space around this scaffold. nih.govnih.gov |
Interdisciplinary Research Collaborations and Data Sharing Initiatives
Realizing the full potential of a novel chemical entity like 2-(piperidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione requires a highly collaborative, interdisciplinary approach. Synthetic chemists are needed to devise synthetic routes and create analogs, while chemical biologists and pharmacologists are essential for screening these compounds and investigating their mechanisms of action. Computational chemists can provide valuable insights through molecular modeling and virtual screening to guide the design of more potent and selective derivatives.
Furthermore, embracing data sharing and open science principles will be crucial for accelerating progress. Placing synthetic protocols, characterization data, and biological screening results into the public domain through open-access databases can prevent duplication of effort and allow researchers from different fields to build upon initial findings. Such collaborative and open initiatives are increasingly recognized as powerful engines for innovation in chemical biology and drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 50–80°C), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and catalyst use (e.g., palladium-based catalysts for cross-coupling steps). Reaction time and stoichiometric ratios of intermediates must be validated via TLC or HPLC monitoring. Computational pre-screening of reaction conditions using quantum chemical calculations can reduce trial-and-error experimentation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm piperidine and thiazinane ring conformations.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can computational reaction path search methods be integrated with experimental data to accelerate the development of novel derivatives of this compound?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to predict energetically favorable reaction pathways and transition states.
- Step 2 : Validate computational models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).
- Step 3 : Employ machine learning to correlate substituent electronic effects (Hammett σ values) with reaction outcomes.
- Step 4 : Iteratively refine synthetic protocols using feedback from high-throughput screening (HTS) libraries .
Q. What methodological frameworks are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Ontological Alignment : Ensure consistent definitions of biological targets (e.g., receptor subtypes vs. isoforms).
- Epistemological Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in silico docking studies, and in vivo pharmacokinetic profiles to cross-validate results.
- Meta-Analysis : Statistically aggregate data from independent studies while controlling for variables like cell line heterogeneity or assay sensitivity thresholds .
Q. How can factorial design be applied to systematically investigate the effects of substituent variations on the compound's pharmacokinetic properties?
- Methodological Answer :
- Design : Use a 2 factorial design to test substituent position (R1, R2) and electronic nature (electron-withdrawing/donating groups).
- Variables : LogP (lipophilicity), plasma protein binding (PPB), and metabolic stability (CYP450 inhibition).
- Analysis : Multivariate regression to identify dominant factors affecting bioavailability. For example:
| Factor | Level (-1) | Level (+1) | Effect on Bioavailability |
|---|---|---|---|
| R1 Substituent | -OCH3 | -NO2 | -22% (p < 0.05) |
| R2 Position | Para | Meta | +15% (p < 0.01) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
